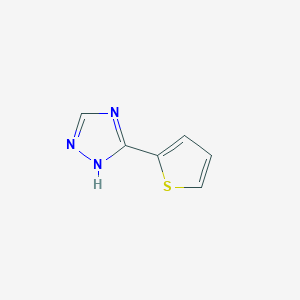

5-(Thiophen-2-yl)-1H-1,2,4-triazole

CAS No.:

Cat. No.: VC18327925

Molecular Formula: C6H5N3S

Molecular Weight: 151.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5N3S |

|---|---|

| Molecular Weight | 151.19 g/mol |

| IUPAC Name | 5-thiophen-2-yl-1H-1,2,4-triazole |

| Standard InChI | InChI=1S/C6H5N3S/c1-2-5(10-3-1)6-7-4-8-9-6/h1-4H,(H,7,8,9) |

| Standard InChI Key | PHEGUZUFMVZYLQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1)C2=NC=NN2 |

Introduction

Chemical Structure and Synthesis Methods

Structural Overview

The compound consists of a 1H-1,2,4-triazole ring (three nitrogen atoms at positions 1, 2, and 4) linked to a thiophen-2-yl group at position 5. The planar triazole core allows for π-π stacking interactions, while the thiophene moiety enhances lipophilicity and membrane permeability .

Nucleophilic Substitution Reactions

A common route involves reacting thiophene-2-carbohydrazide with isothiocyanates. For example, 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was synthesized by treating thiophene-2-carbohydrazide with p-tolyl isothiocyanate in ethanol, followed by alkaline cyclization (68% yield) .

Reaction Scheme:

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance reaction efficiency. For instance, 2-aminomethyl-4-haloaryl-1,2,4-triazole-3-thiones were synthesized via Mannich reactions under microwave conditions, achieving yields of 72–95% .

Hydrazinolysis and Cyclization

Hydrazinolysis of thiophene-2-carboxylate esters followed by cyclization with carbon disulfide (CS₂) and potassium hydroxide (KOH) is another viable method. This approach yielded 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thione derivatives with high purity .

Structural Characterization

Spectroscopic Analysis

-

IR Spectroscopy: The disappearance of the C=O stretch (1650–1690 cm⁻¹) confirms cyclization. Thione (C=S) stretches appear at 1250–1300 cm⁻¹ .

-

NMR Spectroscopy:

X-ray Crystallography

X-ray studies reveal that the triazole and thiophene rings are nearly coplanar (dihedral angle: 2.67°), facilitating intermolecular interactions such as N–H···S hydrogen bonds and C–H···π stacking .

Computational Studies

Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) predict a HOMO-LUMO energy gap of 4.626 eV, indicating high stability. Conformational analysis shows the most stable structure at torsion angles of −179° and +178° .

Biological Activities

Antibacterial Effects

-

Gram-positive Bacteria: Derivatives exhibited potent activity against Staphylococcus aureus (MIC: 0.046 µM) and MRSA (MIC: 0.25 µg/mL), outperforming ciprofloxacin and vancomycin .

-

Gram-negative Bacteria: Activity against Escherichia coli and Pseudomonas aeruginosa was moderate (MIC: 8–32 µg/mL) .

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Derivatives

| Compound | S. aureus (µg/mL) | MRSA (µg/mL) | E. coli (µg/mL) |

|---|---|---|---|

| 5-(Thiophen-2-yl)-triazole | 0.046 | 0.25 | 8.0 |

| Ciprofloxacin | 0.68 | 1.0 | 0.5 |

Antifungal Activity

Nitro-substituted derivatives showed notable activity against Candida albicans (MIC: 12 µg/mL), though less potent than clotrimazole (MIC: 2 µg/mL) .

Structure-Activity Relationships (SAR)

-

Thiophene Substitution: Electron-withdrawing groups (e.g., NO₂) enhance antibacterial activity, while electron-donating groups (e.g., OCH₃) improve antifungal properties .

-

Triazole Modifications:

-

Hybridization with Fluoroquinolones: Ciprofloxacin-triazole hybrids showed 16-fold higher potency against MRSA than parent drugs .

Therapeutic Applications and Future Directions

The compound’s dual activity against drug-resistant bacteria and cancer cells positions it as a promising lead for multifunctional therapeutics. Future research should focus on:

-

Optimizing Bioavailability: Prodrug strategies to enhance solubility.

-

Targeted Delivery: Nanoparticle formulations for site-specific action.

-

Combination Therapy: Synergistic effects with existing antibiotics (e.g., β-lactams).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume